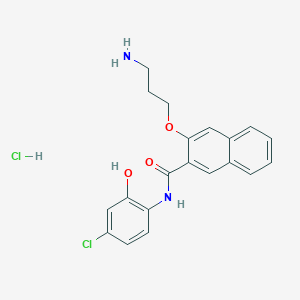
653-47 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
653-47 hydrochloride is a chemical compound known for its role as a potentiator. It significantly enhances the inhibitory activity of the cAMP-response element binding protein (CREB) when used in conjunction with 666-15. It is also a very weak CREB inhibitor on its own, with an IC50 of 26.3 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 653-47 hydrochloride involves multiple steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. Typically, such compounds are synthesized in controlled laboratory environments, ensuring high purity and consistency for research purposes .
Chemical Reactions Analysis
Types of Reactions: 653-47 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the stability of the compound .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
653-47 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the inhibitory activity of CREB and its role in various cellular processes. Additionally, it is utilized in the development of new therapeutic agents targeting CREB-mediated pathways .
Mechanism of Action
The mechanism of action of 653-47 hydrochloride involves its ability to potentiate the inhibitory activity of CREB. It binds to specific sites on the CREB protein, enhancing the inhibitory effects of 666-15. This interaction disrupts the normal function of CREB, leading to altered gene transcription and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds:
- 666-15: A potent CREB inhibitor used in conjunction with 653-47 hydrochloride to enhance its inhibitory activity .
- PBRM1-BD2-IN-3: Another compound targeting similar pathways but with different molecular targets .
- PROTAC BRD4 Degrader-2: A compound with similar applications in epigenetic research .
Uniqueness: this compound is unique in its ability to significantly potentiate the inhibitory activity of 666-15, making it a valuable tool in research focused on CREB-mediated gene transcription. Its weak inhibitory activity on its own also allows for more controlled studies when used in combination with other compounds .
Properties
IUPAC Name |
3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3.ClH/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22;/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNWSHDEFHION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)O)OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
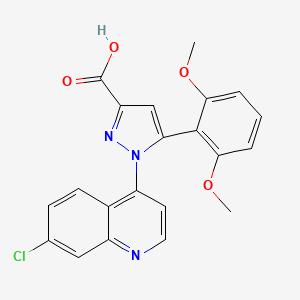
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)
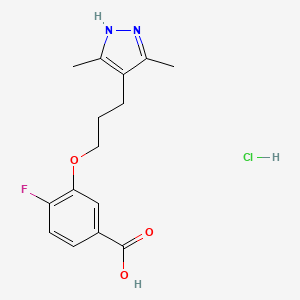
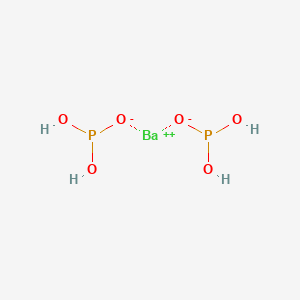
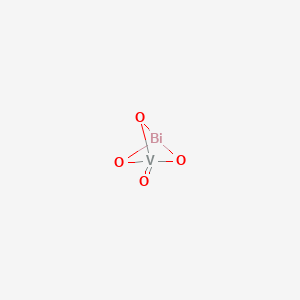
![N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide](/img/structure/B8144605.png)
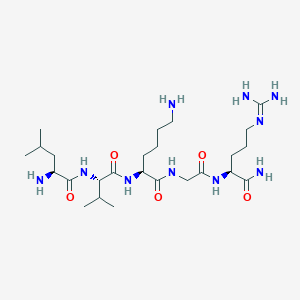
![3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde](/img/structure/B8144651.png)
![4-[2,4,5-tris(4-aminophenyl)phenyl]aniline](/img/structure/B8144663.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine))](/img/structure/B8144670.png)
![2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8144674.png)
